Cas no 1313834-63-7 (1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazolone core with ethyl and 2-hydroxypropyl substituents. This structure imparts unique reactivity and solubility characteristics, making it valuable in synthetic chemistry and pharmaceutical applications. The presence of the hydroxyl group enhances its potential for further functionalization, while the benzodiazolone scaffold contributes to stability and binding affinity in molecular interactions. Its balanced hydrophilicity and lipophilicity improve compatibility with diverse reaction conditions. The compound is particularly useful as an intermediate in the synthesis of biologically active molecules, offering versatility in drug discovery and material science applications. Careful handling is advised due to its reactive functional groups.
1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
1313834-63-7 structure
Product Name:1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:1313834-63-7
MF:C12H16N2O2
MW:220.267642974854
CID:5737436
PubChem ID:53276409
Update Time:2025-05-24

1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-(2-hydroxypropyl)benzimidazol-2-one
    • CS-0237813
    • 1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • AKOS005218525
    • Z1721708799
    • EN300-187229
    • 1313834-63-7
    • 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-3-(2-hydroxypropyl)-
    • 1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • Inchi: 1S/C12H16N2O2/c1-3-13-10-6-4-5-7-11(10)14(12(13)16)8-9(2)15/h4-7,9,15H,3,8H2,1-2H3
    • InChI Key: ZJYDEOPUSXTOCA-UHFFFAOYSA-N
    • SMILES: OC(C)CN1C(N(CC)C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 220.121177757g/mol
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.179±0.06 g/cm3(Predicted)
  • Boiling Point: 347.0±21.0 °C(Predicted)
  • pka: 14.92±0.20(Predicted)

1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>

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Additional information on 1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Comprehensive Overview of 1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 1313834-63-7)

1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 1313834-63-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This benzodiazol-2-one derivative is characterized by its unique molecular structure, which combines an ethyl group, a hydroxypropyl side chain, and a fused benzodiazole ring system. Such structural features make it a promising candidate for various applications, particularly in drug discovery and material science.

The compound's CAS number 1313834-63-7 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers often search for "1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one uses" or "CAS 1313834-63-7 properties" to explore its potential. Recent trends indicate growing interest in its role as a pharmacophore in designing novel therapeutics, especially for targeting neurological and inflammatory pathways.

One of the standout features of 1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is its hydroxypropyl moiety, which enhances solubility and bioavailability—a key consideration in modern drug development. This aligns with current industry demands for "bioavailable small molecules" and "solubility-enhancing modifications." Additionally, its benzodiazole core is structurally analogous to several FDA-approved drugs, sparking curiosity about its "mechanism of action" and "structure-activity relationships."

From a synthetic chemistry perspective, the compound's preparation involves multi-step organic reactions, often highlighted in queries like "synthesis of benzodiazol-2-one derivatives." Its ethyl and hydroxypropyl substituents offer versatility for further functionalization, making it a valuable intermediate in medicinal chemistry. Laboratories frequently investigate its "spectroscopic data" (e.g., NMR, IR) and "chromatographic purity" to ensure quality control.

Beyond pharmaceuticals, CAS 1313834-63-7 has potential applications in material science, particularly in designing organic electronic materials. Its conjugated system and heteroatom-rich structure contribute to electron delocalization, a property sought after in "organic semiconductors" research. This dual applicability in life sciences and advanced materials underscores its interdisciplinary relevance.

In summary, 1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one represents a compelling case study in molecular innovation. Its CAS registry number 1313834-63-7 anchors its identity in scientific literature, while its structural attributes address contemporary challenges in drug design and functional materials. As research progresses, this compound is poised to remain a focal point for queries like "benzodiazole-based drug candidates" and "heterocyclic compound applications."

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